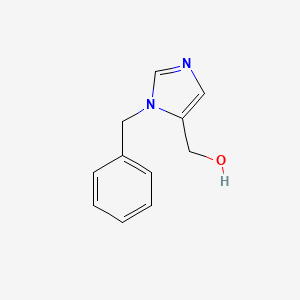

1-Benzyl-5-hydroxymethyl-1h-imidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-benzylimidazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c14-8-11-6-12-9-13(11)7-10-4-2-1-3-5-10/h1-6,9,14H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZILHANXWXTIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378297 | |

| Record name | 1-Benzyl-5-hydroxymethyl-1h-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80304-50-3 | |

| Record name | 1-Benzyl-5-hydroxymethyl-1h-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl-5-hydroxymethyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 1-Benzyl-5-hydroxymethyl-1h-imidazole

An In-Depth Technical Guide to the Synthesis of 1-Benzyl-5-hydroxymethyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents, including potential anticancer and antiviral drugs.[1][2] Its structure, combining a protected imidazole core with a reactive hydroxymethyl group, allows for diverse subsequent modifications. This guide provides a comprehensive overview of the primary synthetic strategies for this compound, offering detailed, field-proven protocols. We will dissect two principal pathways: the desulfurization of a mercapto-imidazole precursor and the direct N-benzylation of 4(5)-hydroxymethylimidazole. The causality behind experimental choices, mechanistic underpinnings, and practical considerations for purification and safety are discussed to ensure scientific integrity and reproducibility.

Introduction and Physicochemical Properties

This compound (CAS No: 80304-50-3) is an organic compound featuring a central imidazole ring substituted with a benzyl group at the N1 position and a hydroxymethyl group at the C5 position.[1] This strategic arrangement makes it a valuable precursor for creating more complex molecules, particularly in the development of TGR5 agonists for metabolic syndromes and other therapeutic agents.[2]

The compound typically presents as a white to yellowish solid and is stable under standard laboratory conditions.[1] Its solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO) facilitates its use in a variety of reaction media.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂N₂O | [3] |

| Molecular Weight | 188.23 g/mol | [3] |

| Melting Point | 125-135 °C | [1][4] |

| Appearance | White to yellowish solid | [1] |

| CAS Number | 80304-50-3 | [1] |

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from different starting materials. The choice of pathway often depends on the availability and cost of precursors, desired purity, and scalability. Two robust and commonly cited strategies are:

-

Route A: Oxidative Desulfurization. This pathway begins with a pre-functionalized precursor, 1-Benzyl-2-mercapto-5-hydroxymethyl-imidazole, and removes the thiol group to yield the target compound. This is a highly specific and direct method when the starting material is accessible.[4][5]

-

Route B: Direct N-Benzylation. This classic approach involves the alkylation of the imidazole nitrogen of 4(5)-hydroxymethylimidazole with a benzyl halide. This route is conceptually straightforward but introduces the challenge of regioselectivity, as alkylation can occur at either of the two nitrogen atoms in the tautomeric starting material.[6][7][8]

Caption: High-level overview of the two primary synthetic routes.

Detailed Experimental Protocols

Route A: Synthesis via Oxidative Desulfurization

This method provides a direct conversion to the target molecule with a reported yield of 60%.[4] The core of this reaction is the use of nitric acid, which acts as an oxidizing agent to facilitate the removal of the 2-mercapto group.

Expertise & Causality: The choice of concentrated nitric acid in an aqueous medium at a moderately elevated temperature (35°C) is critical. Nitric acid serves to oxidize the thiol group, likely forming intermediate sulfinic or sulfonic acids, which are subsequently cleaved from the imidazole ring under the reaction conditions. The final pH adjustment to basic (9-10) with sodium hydroxide is essential to neutralize the excess acid and deprotonate the product, facilitating its isolation from the aqueous reaction mixture.[4]

Table 2: Reagents for Route A

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Benzyl-2-mercapto-5-hydroxymethyl-imidazole | 220.29 | 7.5 g | 0.034 |

| Concentrated Nitric Acid (68%) | 63.01 | 7.5 g | ~0.083 |

| Water | 18.02 | 18 mL | - |

| Sodium Hydroxide | 40.00 | As needed | - |

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, prepare a mixture of water (18 mL) and concentrated nitric acid (7.5 g).

-

Reagent Addition: While stirring, maintain the temperature of the acid mixture at 35°C. Add 1-Benzyl-2-mercapto-5-hydroxymethyl-imidazole (7.5 g) in small portions over 15-20 minutes to control any exotherm.[4][5]

-

Reaction: Stir the resulting mixture vigorously for 3 hours at 35°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully adjust the pH to 9-10 by the slow addition of a concentrated sodium hydroxide solution. This step should be performed in an ice bath to manage the heat of neutralization.

-

Isolation: The product, 1-Benzyl-5-hydroxymethyl-imidazole, will precipitate out of the basic solution. Collect the solid by vacuum filtration, wash with cold water, and dry under a vacuum.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product (approx. 3.8 g, 60% yield).[4]

Route B: Synthesis via Direct N-Benzylation

This approach is a cornerstone of imidazole chemistry and relies on the nucleophilicity of the imidazole nitrogen.[8] A base is required to deprotonate the N-H of the imidazole ring, significantly enhancing its nucleophilicity to attack the electrophilic benzyl bromide. The primary challenge is regioselectivity. The starting material, 4(5)-hydroxymethylimidazole, exists as a mixture of tautomers. Benzylation can therefore lead to two isomeric products: the desired this compound and the undesired 1-benzyl-4-hydroxymethyl-1H-imidazole. These isomers typically require separation by column chromatography.

Caption: Mechanism of N-benzylation showing the formation of two regioisomers.

Step-by-Step Protocol:

This protocol is a generalized procedure based on standard N-alkylation methods for imidazoles.[6][8]

-

Reaction Setup: To a solution of 4(5)-hydroxymethylimidazole (1 equivalent) in a polar aprotic solvent like anhydrous acetonitrile or DMF in a round-bottom flask, add a suitable base. Anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 equivalents) is a mild and effective choice.[6]

-

Reagent Addition: Stir the suspension at room temperature for 30 minutes. Then, add benzyl bromide (1.0-1.1 equivalents) dropwise to the mixture.

-

Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and stir until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: After cooling to room temperature, filter off the inorganic salts (e.g., K₂CO₃ and KBr). Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.[8]

-

Extraction: Dissolve the resulting crude oil or solid in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with water and then with brine.

-

Drying and Concentration: Dry the organic phase over an anhydrous drying agent such as magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo.

-

Purification: The crude product, a mixture of 1,4- and 1,5-isomers, must be purified. Column chromatography on silica gel is the most effective method for separating these regioisomers.

Safety and Handling

Chemical synthesis requires strict adherence to safety protocols. The reagents used in these procedures have specific hazards that must be managed.

-

Concentrated Nitric Acid: A strong oxidizing agent and highly corrosive. It can cause severe skin and eye burns. Always handle in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

-

Benzyl Bromide: A lachrymator (causes tearing) and is corrosive. It should also be handled in a well-ventilated fume hood with proper PPE.[6]

-

Sodium Hydroxide: Corrosive and can cause severe burns. The dissolution in water is highly exothermic.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic organic chemistry methodologies. The oxidative desulfurization route offers a direct and high-yielding pathway if the specific mercapto-precursor is available. Alternatively, the direct N-benzylation of 4(5)-hydroxymethylimidazole provides a more flexible approach using common starting materials, with the caveat that chromatographic separation of regioisomers is necessary. The choice between these methods will be dictated by laboratory-specific factors, including starting material availability, equipment, and desired scale. Both protocols, when executed with precision and appropriate safety measures, provide reliable access to this valuable pharmaceutical intermediate.

References

-

ChemBK. (2024, April 9). This compound. Available at: [Link]

-

Pharmaguideline. (2025, December 15). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Available at: [Link]

-

Wikipedia. Imidazole. Available at: [Link]

-

PrepChem.com. Synthesis of 1-Benzyl-5-hydroxymethyl-imidazole. Available at: [Link]

-

Royal Society of Chemistry. (2020, May 18). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Available at: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. Available at: [Link]

- Google Patents. (CN115626896A). Method for synthesizing imidazole compound.

-

PubMed. (2021, February 15). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Available at: [Link]

- Google Patents. (US4278801A). Preparation of 5-hydroxymethylimidazoles.

-

Connect Journals. SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Available at: [Link]

-

Review Paper Synthesis of Imidazole Derivatives: Methods and Biological Activities. Available at: [Link]

-

Crozet, M. D., et al. (2004, May 21). SYNTHESIS OF A NEW IMIDAZO[4,5-b]PYRIDIN-5-ONE VIA A VICARIOUS NUCLEOPHILIC SUBSTITUTION OF HYDROGEN. Available at: [Link]

-

Reddy, K. K., & Rao, N. V. S. (1968). IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Available at: [Link]

-

ResearchGate. Synthesis of 4(5)-(hydroxymethyl)imidazole derivatives. Available at: [Link]

-

MDPI. 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. Available at: [Link]

-

PMC - NIH. (2021, February 18). Synthesis and therapeutic potential of imidazole containing compounds. Available at: [Link]

-

OUCI. Synthesis of imidazole derivatives in the last 5 years: An update. Available at: [Link]

-

PMC - PubMed Central. Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Available at: [Link]

-

SpectraBase. 1-BENZYL-5-(HYDROXYMETHYL)-1H-IMIDAZOLE. Available at: [Link]

-

MDPI. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 80304-50-3 | FDA30450 [biosynth.com]

- 4. prepchem.com [prepchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ias.ac.in [ias.ac.in]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 1-Benzyl-5-hydroxymethyl-1H-imidazole: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive examination of 1-Benzyl-5-hydroxymethyl-1H-imidazole, a pivotal intermediate in medicinal chemistry and pharmaceutical development. The document delineates its core chemical and physical properties, provides a detailed, field-tested protocol for its synthesis, and explores its reactivity and significant applications. As a versatile molecular scaffold, understanding the nuances of this compound is critical for researchers engaged in the synthesis of novel therapeutic agents, particularly in the realms of oncology, virology, and metabolic diseases. This guide is structured to serve as a practical resource for scientists and drug development professionals, offering both foundational knowledge and actionable experimental insights.

Molecular Structure and Physicochemical Properties

This compound is an aromatic heterocyclic organic compound. Its structure is characterized by a central imidazole ring, which is a five-membered ring containing two nitrogen atoms. A benzyl group (a benzene ring attached to a methylene bridge) is substituted at the N1 position of the imidazole ring, and a hydroxymethyl group (-CH₂OH) is attached at the C5 position.[1] This combination of a lipophilic benzyl group and a reactive, polar hydroxymethyl group imparts a unique chemical character to the molecule, making it a valuable precursor in multi-step syntheses.

The presence of the hydroxymethyl group is particularly significant, as it serves as a chemical handle for further functionalization. For instance, it can be readily converted to a more reactive chloromethyl group, a common strategy for creating building blocks in drug discovery.[2][3]

Caption: Molecular structure of this compound.

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂N₂O | [1][4][5][6] |

| Molecular Weight | 188.23 g/mol | [4][6] |

| CAS Number | 80304-50-3 | [1][4] |

| Appearance | White to yellowish solid | [1][7] |

| Melting Point | 125 - 135 °C | [1][7][8] |

| Solubility | Soluble in ethanol and dimethyl sulfoxide (DMSO) | [1][7] |

| SMILES | OCc1cncn1Cc2ccccc2 | [5] |

| InChI Key | GQZILHANXWXTIW-UHFFFAOYSA-N | [5][6] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is reliably achieved through the desulfurization of a mercapto-imidazole precursor. This method is favored for its straightforward execution and good yield.[2][3][8] The causality behind this choice rests on the efficient removal of the thiol group using a strong oxidizing agent like nitric acid, which facilitates the formation of the desired stable imidazole ring.

Sources

- 1. chembk.com [chembk.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | 80304-50-3 | FDA30450 [biosynth.com]

- 5. PubChemLite - this compound (C11H12N2O) [pubchemlite.lcsb.uni.lu]

- 6. spectrabase.com [spectrabase.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Spectroscopic Data Analysis of 1-Benzyl-5-hydroxymethyl-1h-imidazole

Introduction

1-Benzyl-5-hydroxymethyl-1h-imidazole is a heterocyclic organic compound with the molecular formula C₁₁H₁₂N₂O.[1][2] Its structure incorporates a central imidazole ring, a biologically significant scaffold, substituted with a benzyl group at the N1 position and a hydroxymethyl group at the C5 position. This compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents, including potential anticancer and antiviral drugs.[2] Given its role in drug development, rigorous structural confirmation and purity assessment are paramount. This guide provides a comprehensive analysis of the spectroscopic data of this compound, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently identify and characterize this important molecule.

Molecular Structure and its Influence on Spectroscopic Signatures

The unique arrangement of the benzyl, hydroxymethyl, and imidazole moieties in this compound gives rise to a distinct set of spectroscopic characteristics. The aromatic nature of the benzyl and imidazole rings, coupled with the presence of heteroatoms and a primary alcohol, dictates the chemical shifts in NMR, the vibrational modes in IR, and the fragmentation patterns in MS. Understanding this structure-spectrum correlation is fundamental to accurate data interpretation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful technique for elucidating the hydrogen framework of a molecule. For this compound, the ¹H NMR spectrum provides unambiguous evidence for the presence of all key structural components.

Experimental Protocol for ¹H NMR Data Acquisition

A standardized protocol for acquiring high-quality ¹H NMR data is crucial for accurate analysis.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.7 mL. The choice of solvent can influence chemical shifts, particularly for exchangeable protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal signal dispersion and resolution.

-

Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Spectral Width: Set the spectral width to encompass all expected proton resonances (typically 0-12 ppm).

-

Reference: Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Interpretation of the ¹H NMR Spectrum

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on established principles of NMR spectroscopy and data from analogous compounds.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Rationale for Assignment |

| H-2 (imidazole) | 7.5-7.8 | Singlet | - | The proton at the C2 position of the imidazole ring is typically the most deshielded of the ring protons due to the influence of the two adjacent nitrogen atoms. |

| H-4 (imidazole) | 7.0-7.2 | Singlet | - | This proton is on the imidazole ring and its chemical shift is influenced by the electronic environment of the ring. |

| Benzyl-CH₂ | 5.2-5.4 | Singlet | - | The methylene protons of the benzyl group are adjacent to the imidazole nitrogen and the phenyl ring, resulting in a downfield shift. |

| Phenyl (benzyl) | 7.2-7.4 | Multiplet | - | The five protons of the phenyl ring will appear as a complex multiplet in the aromatic region. |

| Hydroxymethyl-CH₂ | 4.6-4.8 | Singlet (or doublet if coupled to OH) | - | These methylene protons are adjacent to the hydroxyl group and the imidazole ring. |

| Hydroxyl-OH | Variable (broad singlet) | Broad Singlet | - | The chemical shift of the hydroxyl proton is concentration and solvent-dependent and it often appears as a broad signal due to chemical exchange. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

Experimental Protocol for ¹³C NMR Data Acquisition

-

Sample Preparation: A slightly more concentrated sample (20-50 mg) in a deuterated solvent is typically required for ¹³C NMR compared to ¹H NMR.

-

Instrumentation: A high-field NMR spectrometer is recommended.

-

Data Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to a series of single lines for each carbon.

-

Number of Scans: A larger number of scans is generally needed to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

Spectral Width: The typical spectral width for ¹³C NMR is 0-220 ppm.

-

Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR chemical shifts for this compound are presented in the table below.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale for Assignment |

| C-2 (imidazole) | 138-142 | The C2 carbon of the imidazole ring is significantly deshielded due to its position between two nitrogen atoms. |

| C-4 (imidazole) | 128-132 | Aromatic carbon in the imidazole ring. |

| C-5 (imidazole) | 135-139 | This carbon is attached to the hydroxymethyl group and is part of the imidazole ring. |

| Benzyl-CH₂ | 50-55 | The benzylic carbon is shifted downfield due to its attachment to the nitrogen of the imidazole ring and the phenyl group. |

| C-ipso (benzyl) | 135-138 | The carbon of the phenyl ring directly attached to the methylene group. |

| C-ortho (benzyl) | 127-129 | Phenyl ring carbons ortho to the methylene group. |

| C-meta (benzyl) | 128-130 | Phenyl ring carbons meta to the methylene group. |

| C-para (benzyl) | 127-129 | Phenyl ring carbon para to the methylene group. |

| Hydroxymethyl-CH₂ | 55-60 | The carbon of the hydroxymethyl group is deshielded by the attached oxygen atom. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or Attenuated Total Reflectance - ATR) or as a solution in a suitable solvent.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Interpretation of the IR Spectrum

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Functional Group |

| O-H stretch (alcohol) | 3200-3600 (broad) | Hydroxymethyl group |

| C-H stretch (aromatic) | 3000-3100 | Benzyl and imidazole rings |

| C-H stretch (aliphatic) | 2850-3000 | Benzyl and hydroxymethyl CH₂ |

| C=N and C=C stretch (aromatic) | 1450-1600 | Imidazole and benzyl rings |

| C-O stretch (primary alcohol) | 1000-1085 | Hydroxymethyl group |

The broad O-H stretching band is a key indicator of the hydroxyl group. The presence of both aromatic and aliphatic C-H stretching vibrations, along with the characteristic C=N and C=C stretching of the aromatic rings, provides strong evidence for the overall structure.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.

Experimental Protocol for MS Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable soft ionization techniques for this molecule. Electron Ionization (EI) can also be used to induce fragmentation.

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: The mass spectrum is acquired over a suitable mass range to detect the molecular ion and its fragments.

Interpretation of the Mass Spectrum

The expected key signals in the mass spectrum of this compound are:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 188, corresponding to the molecular weight of the compound (C₁₁H₁₂N₂O).[1]

-

Key Fragmentation Pathways:

-

Loss of the benzyl group: A prominent fragment would be observed at m/z 91, corresponding to the tropylium ion (C₇H₇⁺), which is a very stable carbocation. The remaining fragment would be at m/z 97.

-

Loss of the hydroxymethyl group: Cleavage of the hydroxymethyl group would result in a fragment at m/z 157.

-

Cleavage of the benzyl methylene bond: This would lead to a fragment at m/z 97 (imidazole-5-methanol radical cation) and the benzyl radical.

-

The fragmentation pattern provides a fingerprint of the molecule and can be used to confirm the connectivity of the different structural units.

Workflow Diagrams

Spectroscopic Data Acquisition Workflow

Caption: Workflow for Spectroscopic Data Acquisition and Analysis.

Data Interpretation Logic

Caption: Logic Diagram for Spectroscopic Data Interpretation.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust methodology for its structural confirmation and characterization. Each technique offers complementary information, and when analyzed in concert, they provide a detailed and unambiguous picture of the molecule's architecture. This guide serves as a valuable resource for scientists engaged in the synthesis, purification, and application of this important pharmaceutical intermediate, ensuring the integrity and quality of their research and development efforts.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Potential Biological Activity of 1-Benzyl-5-hydroxymethyl-1h-imidazole

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] This technical guide provides a comprehensive exploration of the potential biological activities of a specific derivative, 1-Benzyl-5-hydroxymethyl-1h-imidazole. While extensive research on this particular molecule is still emerging, this document synthesizes the available information and extrapolates potential therapeutic applications based on the well-established pharmacology of the imidazole class and closely related analogues. We delve into its potential as an antimicrobial, anticancer, and anti-inflammatory agent, and as a calcium channel antagonist. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and practical, detailed protocols for the in vitro evaluation of this promising compound.

Introduction: The Imidazole Scaffold in Drug Discovery

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged structure in pharmacology.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to interact with a wide range of biological targets with high affinity.[3] This versatility has led to the development of imidazole-containing drugs with a broad spectrum of therapeutic applications, including antifungal, antibacterial, anticancer, and anti-inflammatory activities.[1][4]

The compound of interest, this compound (Molecular Formula: C₁₁H₁₂N₂O), incorporates several key structural features that suggest significant biological potential.[5][6] The benzyl group at the N-1 position is a common feature in many biologically active imidazoles, often enhancing binding affinity to target proteins.[7] The hydroxymethyl group at the C-5 position offers a site for potential metabolic modification or further chemical derivatization to improve pharmacokinetic properties.

This guide will explore the theoretical and extrapolated biological activities of this compound, provide detailed methodologies for its investigation, and discuss the structure-activity relationships that underpin its potential therapeutic value.

Potential Biological Activities and Mechanisms of Action

While direct and extensive preclinical data for this compound is limited, several potential biological activities can be inferred from available information and the broader pharmacology of imidazole derivatives.

Calcium Channel Antagonism

There is an indication that this compound may function as a dialkyl calcium channel antagonist.[5] This mechanism involves the blockage of voltage-gated calcium channels, which could lead to relaxant properties.[5] Such activity suggests potential therapeutic applications in conditions characterized by smooth muscle hyperactivity, such as dyspepsia and peptic ulcer disease.[5]

Hypothesized Signaling Pathway: Calcium Channel Blockade

Anticancer Potential

Imidazole derivatives are widely investigated for their anticancer properties.[8][9] They can exert their effects through various mechanisms, including the inhibition of tubulin polymerization, cell cycle arrest, and induction of apoptosis.[8] The use of this compound as a chemical intermediate in the synthesis of anticancer drugs suggests that this scaffold is of significant interest in oncology research.[10][11] The benzyl substitution at the N-1 position is a recurring motif in many potent anticancer imidazoles.[12]

Experimental Workflow for In Vitro Anticancer Evaluation

Antimicrobial Activity

The imidazole ring is a core component of many antifungal and antibacterial agents.[3][12] These compounds often act by disrupting cell wall synthesis or interfering with DNA replication.[3] Given the prevalence of antimicrobial activity within the imidazole class, it is plausible that this compound possesses similar properties. Evaluation against a panel of pathogenic bacteria and fungi is therefore a logical step in characterizing its biological profile.

Anti-inflammatory Effects

Certain imidazole derivatives have demonstrated potent anti-inflammatory activity.[13][14] The mechanisms often involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or the suppression of inflammatory cytokine production.[14] The potential for this compound to modulate inflammatory pathways warrants investigation.

Detailed Experimental Protocols

To facilitate the investigation of this compound, the following detailed, standard in vitro protocols are provided.

Anticancer Activity: MTT Cell Viability Assay

This protocol is used to determine the cytotoxic effect of the compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC₅₀).

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[15]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).[15]

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.[15]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[15]

-

Calculation: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value by plotting a dose-response curve.

Antimicrobial Susceptibility: Broth Microdilution Assay (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.[1][16]

Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.[10]

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[1]

-

Inoculation: Inoculate each well with the prepared microbial suspension.[16]

-

Incubation: Incubate the plate at 35 ± 1°C for 18-24 hours.[3]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the effect of the compound on the production of nitric oxide, a key pro-inflammatory mediator, in LPS-stimulated macrophages.[4][17]

Methodology:

-

Cell Culture: Seed RAW 264.7 murine macrophage cells into a 96-well plate (5 x 10⁴ cells/well) and allow them to adhere for 24 hours.[4]

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.[4]

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.[4]

-

Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.[17]

-

Griess Reaction: Add 50 µL of Griess Reagent to each supernatant sample.[17]

-

Incubation and Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.[4]

-

Quantification: Quantify the nitrite concentration using a sodium nitrite standard curve.[4] A cell viability assay (e.g., MTT) should be performed in parallel to ensure the observed effects are not due to cytotoxicity.[4]

Structure-Activity Relationship (SAR) Insights

While a detailed SAR for this compound is not yet established, general principles from related imidazole and benzimidazole series can provide guidance for future optimization.[5][7]

-

N-1 Substitution: The benzyl group at the N-1 position is critical. Modifications to the phenyl ring of this group (e.g., addition of electron-withdrawing or -donating groups) can significantly impact biological activity by altering steric and electronic properties, thereby influencing target binding.[7][18]

-

C-5 Substitution: The hydroxymethyl group at the C-5 position is a key feature. It can serve as a hydrogen bond donor and a handle for further derivatization, for instance, into esters or ethers, to modulate solubility and pharmacokinetic profiles.

Conclusion and Future Directions

This compound is a molecule with considerable, albeit largely unexplored, therapeutic potential. Its structural features align with those of established classes of bioactive compounds, pointing towards promising avenues in the fields of oncology, infectious diseases, and inflammatory disorders, as well as in the management of conditions related to smooth muscle function. The immediate path forward requires a systematic in vitro evaluation to validate these potential activities and establish a clear biological profile. The protocols detailed in this guide provide a robust framework for such an investigation. Subsequent research should focus on elucidating the specific molecular targets and mechanisms of action, followed by in vivo studies to assess efficacy and safety. The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents with significant clinical impact.

References

-

Iqbal, J., et al. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. Retrieved from [Link]

-

Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]

-

World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. StatPearls. Retrieved from [Link]

-

APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

-

Huang, N., et al. (2020). Guidelines for the in vitro determination of anti‐inflammatory activity. ResearchGate. Retrieved from [Link]

-

Atanasov, A. G., et al. (2021). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI. Retrieved from [Link]

-

Li, Y., et al. (2023). Guidelines for anti‐inflammatory assays in RAW264.7 cells. ResearchGate. Retrieved from [Link]

-

Pinto, M., et al. (2019). Experiments of Anti-Cancer Activities (In Vitro and In Vivo). ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Guideline for anticancer assays in cells. Retrieved from [Link]

-

JoVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. Retrieved from [Link]

-

Bio-protocol. (n.d.). In Vitro Anticancer Activity Assay. Retrieved from [Link]

-

Kamal, A., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure relationship activity of benzimidazole. Retrieved from [Link]

-

Chen, W., et al. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. PubMed. Retrieved from [Link]

-

Wu, S. N., et al. (2000). The mechanism of actions of 3-(5'-(hydroxymethyl-2'-furyl)-1-benzyl indazole (YC-1) on Ca(2+)-activated K(+) currents in GH(3) lactotrophs. PubMed. Retrieved from [Link]

-

Simeon, P., et al. (2025). Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. National Center for Biotechnology Information. Retrieved from [Link]

-

Kamal, A., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure activity relationship of benzimidazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Minimum inhibitory concentrations (MICs) of compounds (µg/mL). Retrieved from [Link]

-

Teng, C. M., et al. (2002). 1-Benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole (YC-1) derivatives as novel inhibitors against sodium nitroprusside-induced apoptosis. PubMed. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C11H12N2O). Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-BENZYL-5-(HYDROXYMETHYL)-1H-IMIDAZOLE - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Antitumor Evaluation of Novel 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Benzylimidazole. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Benzyl-1H-benzimidazole. PubChem. Retrieved from [Link]

Sources

- 1. integra-biosciences.com [integra-biosciences.com]

- 2. woah.org [woah.org]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Exploring the anti-microbial potential of benzylated imidazolium salts: synthesis, docking studies, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4.3. In Vitro Anticancer Activity Assay [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

- 12. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. PubChemLite - this compound (C11H12N2O) [pubchemlite.lcsb.uni.lu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. apec.org [apec.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of 1-Benzyl-5-hydroxymethyl-1H-imidazole Derivatives and Analogs: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for 1-benzyl-5-hydroxymethyl-1H-imidazole and its analogs, a class of compounds with significant potential in medicinal chemistry. The imidazole core is a privileged scaffold in numerous clinically relevant molecules, and the specific substitution pattern of a benzyl group at the N-1 position and a hydroxymethyl group at the C-5 position offers a versatile platform for the development of novel therapeutic agents. This document delves into the key synthetic methodologies, providing detailed experimental protocols, mechanistic insights, and practical considerations for researchers in drug discovery and development. We will explore established routes such as the desulfurization of mercapto-imidazole precursors and the functionalization of pre-formed imidazole rings, alongside a discussion of the structure-activity relationships that drive the design of potent and selective analogs.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a frequent constituent of biologically active molecules.[1] From the essential amino acid histidine to blockbuster drugs, the imidazole motif is a cornerstone of modern pharmacology. The this compound core, in particular, has emerged as a valuable building block for targeting a range of biological pathways. Notably, derivatives of this scaffold have been investigated as calcium channel antagonists and have shown potential in treating conditions like dyspepsia and peptic ulcer disease.[2] Furthermore, related 1-benzyl-1H-imidazole derivatives have been explored as potent Takeda G-protein-coupled receptor 5 (TGR5) agonists for the treatment of metabolic disorders and as inhibitors of enzymes like farnesyltransferase in cancer therapy.[3][4]

This guide will provide researchers with the foundational knowledge and practical protocols to synthesize and explore the chemical space around this promising scaffold.

Key Synthetic Strategies

The synthesis of this compound and its analogs can be approached through several strategic disconnections. The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability.

Route 1: Desulfurization of a Mercapto-Imidazole Precursor

A reliable and well-documented method for the synthesis of this compound involves the desulfurization of a 1-benzyl-2-mercapto-5-hydroxymethyl-imidazole precursor. This approach is advantageous when the corresponding mercapto-imidazole is readily accessible.

Experimental Protocol: Synthesis of this compound [1]

-

Materials:

-

1-Benzyl-2-mercapto-5-hydroxymethyl-imidazole (7.5 g)

-

Water (18 ml)

-

Concentrated Nitric Acid (7.5 g)

-

Sodium Hydroxide solution

-

-

Procedure:

-

In a suitable reaction vessel, a mixture of water (18 ml) and concentrated nitric acid (7.5 g) is prepared and maintained at 35°C.

-

1-Benzyl-2-mercapto-5-hydroxymethyl-imidazole (7.5 g) is added to the acidic mixture in small portions, ensuring the temperature is controlled.

-

The reaction mixture is stirred vigorously for 3 hours at 35°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the pH of the mixture is carefully adjusted to 9-10 using a sodium hydroxide solution.

-

The product, this compound, precipitates out of the solution and is collected by filtration.

-

The crude product can be further purified by recrystallization to yield the final product (3.8 g, 60% yield) with a melting point of 131-135°C.

-

Causality Behind Experimental Choices:

-

Nitric Acid: The use of nitric acid serves as a desulfurizing agent. The oxidative properties of nitric acid facilitate the removal of the mercapto group from the imidazole ring.

-

Temperature Control: Maintaining the reaction at 35°C is crucial to ensure a controlled reaction rate and prevent potential side reactions or degradation of the product.

-

pH Adjustment: The final basification step is necessary to neutralize the excess acid and precipitate the free base form of the product, which has limited solubility in the aqueous medium.

Route 2: Functionalization of a Pre-formed Imidazole Ring

An alternative strategy involves the N-benzylation of a pre-existing imidazole ring, followed by functionalization at the C-5 position. This approach offers modularity, allowing for the introduction of various substituted benzyl groups to generate a library of analogs.

2.2.1. N-Benzylation of Imidazole Derivatives

The N-benzylation of imidazoles is a common transformation that can be achieved using various benzyl halides in the presence of a suitable base. The choice of base and solvent is critical to achieving high yields and minimizing the formation of the undesired 1,3-dibenzylimidazolium salt.

General Experimental Protocol: N-Benzylation of Imidazoles

-

Materials:

-

Imidazole derivative (1 equivalent)

-

Substituted Benzyl Bromide or Chloride (1.05-1.2 equivalents)

-

Base (e.g., Potassium Carbonate, Sodium Hydride) (1.2 equivalents)

-

Solvent (e.g., Acetonitrile, DMF)

-

-

Procedure:

-

To a solution of the imidazole derivative in the chosen solvent, the base is added.

-

The substituted benzyl halide is then added to the suspension.

-

The reaction mixture is stirred at room temperature or heated to 50-70°C, and the progress is monitored by TLC.

-

Upon completion, the inorganic salts are removed by filtration.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

-

2.2.2. Introduction of the Hydroxymethyl Group

Once the 1-benzylimidazole core is synthesized, the hydroxymethyl group can be introduced at the C-5 position through various methods, such as the reduction of a corresponding carboxylic acid or ester. A common precursor is a 1-benzyl-1H-imidazole-5-carboxylate derivative, which can be reduced to the desired alcohol.

Experimental Protocol: Reduction of 1-Benzyl-1H-imidazole-5-carboxylate

-

Materials:

-

Ethyl 1-benzyl-1H-imidazole-5-carboxylate

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a suspension of LiAlH₄ in anhydrous THF is prepared.

-

A solution of ethyl 1-benzyl-1H-imidazole-5-carboxylate in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0°C.

-

The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

-

The reaction is carefully quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

-

The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford this compound.

-

Causality Behind Experimental Choices:

-

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of reducing esters to primary alcohols. Its use requires anhydrous conditions due to its high reactivity with water.

-

Inert Atmosphere: The reaction is carried out under an inert atmosphere to prevent the reaction of LiAlH₄ with atmospheric moisture and oxygen.

-

Quenching Procedure: The specific quenching procedure (Fieser workup) is designed to safely neutralize the excess LiAlH₄ and produce a granular precipitate that is easily filtered.

Synthesis of Analogs and Derivatives

The versatility of the imidazole core allows for the synthesis of a wide array of analogs with modified biological activities.

Analogs with Substituted Benzyl Groups

By employing different substituted benzyl halides in the N-alkylation step (Route 2), a variety of analogs with modifications on the benzyl ring can be synthesized. Structure-activity relationship (SAR) studies have shown that substituents on the benzyl ring can significantly influence the pharmacological activity of these compounds. For example, in a series of 1-benzyl-1H-imidazole-5-carboxamide derivatives acting as TGR5 agonists, substitutions on the benzyl ring were found to be crucial for potency.[3]

Conversion to 1-Benzyl-5-(chloromethyl)-1H-imidazole

The hydroxymethyl group of this compound is a useful handle for further functionalization. A common transformation is its conversion to the more reactive chloromethyl group, which can then be displaced by various nucleophiles to generate a diverse library of compounds.

Experimental Protocol: Chlorination of this compound [5]

-

Materials:

-

This compound

-

Thionyl Chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, this compound is dissolved in the anhydrous solvent.

-

The solution is cooled to 0°C in an ice bath.

-

Thionyl chloride is added dropwise to the stirred solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC).

-

The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 1-benzyl-5-(chloromethyl)-1H-imidazole.

-

The product can be purified by recrystallization or column chromatography.

-

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (CDCl₃, δ ppm) | Mass Spectrum (m/z) |

| This compound | C₁₁H₁₂N₂O | 188.23 | 131-135[1] | 7.55 (s, 1H), 7.35-7.25 (m, 5H), 7.05 (s, 1H), 5.15 (s, 2H), 4.60 (s, 2H) | 188 (M⁺)[6] |

| 1-Benzyl-5-(chloromethyl)-1H-imidazole | C₁₁H₁₁ClN₂ | 206.67 | - | - | - |

Note: Spectroscopic data can vary depending on the solvent and instrument used. The data presented here are representative.

Visualization of Synthetic Workflows

Diagram 1: Synthesis of this compound via Desulfurization

Caption: Desulfurization route to the target compound.

Diagram 2: General Workflow for Analog Synthesis

Caption: Modular synthesis of diverse analogs.

Conclusion and Future Directions

The synthetic routes outlined in this guide provide a robust foundation for the preparation of this compound and its analogs. The modularity of these approaches allows for the systematic exploration of the chemical space around this privileged scaffold, which is essential for modern drug discovery campaigns. The demonstrated biological activities of related compounds underscore the potential of this class of molecules to yield novel therapeutics. Future efforts in this area will likely focus on the development of more efficient and greener synthetic methodologies, as well as the expansion of the analog library to probe a wider range of biological targets. The insights provided herein are intended to empower researchers to confidently navigate the synthesis of these valuable compounds and accelerate the discovery of new medicines.

References

-

Synthesis of 1-Benzyl-5-hydroxymethyl-imidazole. (n.d.). PrepChem.com. Retrieved January 7, 2026, from [Link]

-

Synthesis and antiplatelet activity of 1-substituted benzyl-2-(5-hydroxymethyl-2-furyl)benzimidazoles. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. (2018). PubMed Central. Retrieved January 7, 2026, from [Link]

-

Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. (2007). ACS Publications. Retrieved January 7, 2026, from [Link]

-

A structure-activity relationship study of benzylic modifications of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles on alpha 1- and alpha 2-adrenergic receptors. (1994). PubMed. Retrieved January 7, 2026, from [Link]

-

1-BENZYL-5-(HYDROXYMETHYL)-1H-IMIDAZOLE. (n.d.). SpectraBase. Retrieved January 7, 2026, from [Link]

-

Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. (2021). PubMed. Retrieved January 7, 2026, from [Link]

-

Supplementary data. (n.d.). The Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

-

Versatile and Scalable Method for Producing N-Functionalized Imidazoles. (2015). ResearchGate. Retrieved January 7, 2026, from [Link]

-

This compound (C11H12N2O). (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Structure-Activity Relationship and Mode-Of-Action Studies Highlight 1-(4-Biphenylylmethyl)-1H-imidazole-Derived Small Molecules as Potent CYP121 Inhibitors. (2021). TWINCORE. Retrieved January 7, 2026, from [Link]

-

Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903. (2021). PubMed Central. Retrieved January 7, 2026, from [Link]

-

An Efficient H-Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives. (2022). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

Functionalization of imidazole N-oxide: a recent discovery in organic transformations. (2022). Beilstein Journal of Organic Chemistry. Retrieved January 7, 2026, from [Link]

-

Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (2012). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Structure activity relationship of benzimidazole derivatives. (2021). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Synthesis, Characterization and Structural elucidation of some di-substituted 2-(α-hydroxy benzyl) Bezimidazole derivatives. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Vibrational spectra and potential energy distributions for 1-benzyl-1H-imidazole by normal coordinate analysis. (2017). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. (2015). Beilstein Journals. Retrieved January 7, 2026, from [Link]

-

1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. (2020). MDPI. Retrieved January 7, 2026, from [Link]

- Process for preparation of 1-benzylimidazole compound. (1991). Google Patents.

-

Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. (2021). ResearchGate. Retrieved January 7, 2026, from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. This compound | 80304-50-3 | FDA30450 [biosynth.com]

- 3. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the In Vitro and In Vivo Studies of 1-Benzyl-5-hydroxymethyl-1H-imidazole Derivatives

Foreword: The Imidazole Scaffold - A Privileged Structure in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, represents a cornerstone in the edifice of medicinal chemistry. Its structural resemblance to endogenous purines allows for facile interactions with a multitude of biological targets, rendering it a "privileged scaffold" in drug discovery.[1] The strategic derivatization of the imidazole core has given rise to a vast and diverse library of bioactive molecules with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and metabolic regulatory effects.

This technical guide focuses on a specific, promising subclass: 1-Benzyl-5-hydroxymethyl-1H-imidazole derivatives . The introduction of a benzyl group at the N-1 position often enhances the therapeutic potential of the imidazole system, while the hydroxymethyl group at the C-5 position provides a versatile handle for further synthetic modifications. This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, in vitro evaluation, and in vivo assessment of these compounds, grounded in established methodologies and field-proven insights.

I. Synthesis of this compound: A Practical Protocol

The efficient synthesis of the core scaffold is the foundational step in any drug discovery program. A reliable and scalable synthetic route is paramount. The following protocol details a common method for the preparation of this compound.

Experimental Protocol: Synthesis of this compound

This synthesis is typically achieved through a two-step process involving the initial formation of a mercapto-imidazole intermediate followed by desulfurization.

Step 1: Synthesis of 1-Benzyl-2-mercapto-5-hydroxymethyl-imidazole

-

Rationale: This step involves a cyclization reaction to form the imidazole ring. The choice of starting materials is dictated by their commercial availability and reactivity.

-

Materials:

-

Benzylamine

-

Potassium thiocyanate

-

Dihydroxyacetone

-

Hydrochloric acid

-

Ethanol

-

-

Procedure:

-

Dissolve benzylamine and potassium thiocyanate in ethanol.

-

Acidify the mixture with hydrochloric acid.

-

Add dihydroxyacetone portion-wise to the reaction mixture.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

The precipitated product is collected by filtration, washed with water, and dried to yield 1-benzyl-2-mercapto-5-hydroxymethyl-imidazole.

-

Step 2: Desulfurization to Yield this compound

-

Rationale: The removal of the mercapto group is a crucial step to obtain the target scaffold. Nitric acid is a common and effective desulfurizing agent in this context.

-

Materials:

-

1-Benzyl-2-mercapto-5-hydroxymethyl-imidazole (from Step 1)

-

Concentrated Nitric Acid

-

Water

-

Sodium Hydroxide

-

-

Procedure:

-

To a mixture of water and concentrated nitric acid, add 1-benzyl-2-mercapto-5-hydroxymethyl-imidazole in small portions at 35°C.

-

Stir the mixture vigorously for 3 hours at this temperature.

-

Adjust the pH of the reaction mixture to 9-10 with a sodium hydroxide solution to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to obtain this compound.

-

II. In Vitro Biological Evaluation: Unveiling Therapeutic Potential

The initial assessment of the biological activity of newly synthesized compounds is conducted through a battery of in vitro assays. These assays provide crucial data on cytotoxicity, antimicrobial efficacy, and specific enzyme or receptor interactions.

A. Anticancer Activity: Cytotoxicity Screening

1-Benzylimidazole derivatives have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and cell cycle arrest.[1] The MTT assay is a widely used colorimetric method to assess cell viability and determine the cytotoxic potential of a compound.

-

Principle: This assay is based on the ability of viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

-

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

-

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours. Include a vehicle control (DMSO) and an untreated control.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the log of the compound concentration.

-

| Compound ID | Modifications | Cell Line | IC50 (µM) |

| Derivative A | 2-methyl | MCF-7 (Breast) | 15.2[1] |

| Derivative B | 5-nitro | HCT-116 (Colon) | 8.5[1] |

| Derivative C | 2-phenyl | A549 (Lung) | 12.1[1] |

| Derivative D | 5-amino | HeLa (Cervical) | 20.7[1] |

Note: The data presented is for structurally related 1-benzyl-1H-benzimidazole derivatives to illustrate the potential of the scaffold.

Caption: Simplified TGR5 signaling pathway activated by imidazole derivatives.

III. In Vivo Studies: From the Bench to Preclinical Models

Promising candidates identified through in vitro screening are advanced to in vivo studies to evaluate their efficacy and safety in a whole-organism context.

A. Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay for screening the acute anti-inflammatory activity of new compounds.

-

Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

-

Animal Model: Male Wistar rats (180-200 g).

-

Procedure:

-

Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.

-

Grouping: Divide the animals into groups: a control group, a standard drug group (e.g., diclofenac sodium), and treatment groups receiving different doses of the this compound derivative.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group.

-

| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |

| Derivative H | 100 | 45.8 |

| Derivative I | 100 | 52.3 |

| Diclofenac Sodium | 10 | 68.5 |

Note: The data presented is for structurally related imidazole derivatives to illustrate the potential of the scaffold.

B. Anticancer Efficacy: Xenograft Tumor Models

To evaluate the in vivo anticancer efficacy of promising compounds, human tumor xenograft models in immunocompromised mice are often employed.

-

Principle: Human cancer cells are implanted into immunocompromised mice, where they form solid tumors. The effect of the test compound on tumor growth is then monitored over time.

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude mice).

-

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MDA-MB-231 for breast cancer) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Treatment: Administer the this compound derivative and vehicle control according to a predetermined dosing schedule (e.g., daily oral gavage).

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

-

Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups.

-

Caption: Workflow for an in vivo anticancer efficacy study using a xenograft model.

IV. Pharmacokinetic Considerations

The pharmacokinetic profile of a drug candidate, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical success. Benzimidazole derivatives are generally characterized by multicompartment pharmacokinetic models and are often subject to first-pass metabolism in the liver, which can result in the formation of both active and inactive metabolites. The bioavailability of benzimidazoles upon oral administration can be variable, ranging from low to moderate.

V. Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The synthetic accessibility of this core, coupled with the diverse biological activities exhibited by its derivatives, underscores its potential in oncology, infectious diseases, and metabolic disorders.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzyl and hydroxymethyl groups to optimize potency and selectivity.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety: Comprehensive evaluation of lead compounds in relevant animal models of disease, including detailed pharmacokinetic and toxicological profiling.

This in-depth technical guide provides a solid foundation for researchers to embark on the exploration of this exciting class of molecules, with the ultimate goal of translating promising laboratory findings into clinically effective medicines.

References

- Goud, N. S., Ghouse, S. M., Vishnu, J., Komal, D., Talla, V., & Alvala, R. (2019). Synthesis of 1-Benzyl-1H-Benzimidazoles as Galectin-1 mediated anticancer agents. Bioorganic Chemistry, 89, 103016.

- Chen, W., et al. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Bioorganic & Medicinal Chemistry, 32, 115972.

- Sasane, S., et al. (2019). Novel 2-Mercapto imidazole and Triazole derivatives as potent TGR5 receptor agonists. Medicine in Drug Discovery, 1, 100002.

- Kalinowska-Lis, U., et al. (2020).

- Zhang, Y., et al. (2021). Practical and Efficient Synthesis of 2-Thio-imidazole Derivative— ZY12201 : A Potent TGR5 Agonist. Organic Process Research & Development, 25(4), 896-903.

- Hagar, F. F., et al. (2023). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Advances, 13(5), 3045-3066.

- Zhao, P., et al. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Bioorganic & Medicinal Chemistry, 32, 115972.

- Al-Ostath, A., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 28(18), 6608.

- Hagar, F. F., et al. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Molecular Diversity.

- Negi, A., et al. (2021). Imidazoles as potential anticancer agents. Journal of Medicinal Chemistry, 64(11), 7146-7185.

- Singh, P., et al. (2022). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. ChemistrySelect, 7(32), e202202021.

- Spasov, A. A., et al. (2002). [Pharmacokinetics of benzimidazole derivatives]. Voprosy meditsinskoi khimii, 48(3), 233–258.

- El-Sayed, M. A. A., et al. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)

- Al-Tel, T. H., et al. (2022). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 27(19), 6249.

- Ferreira, R. J., et al. (2022). Imidazolylpyrrolone‐Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma. ChemistryOpen, 11(7), e202200085.

- Ubeaud, G. G., et al. (2022). Minimum inhibitory concentrations (MICs) of compounds (µg/mL).

- Kumar, D., et al. (2022). Antiproliferative (IC50, μM) Activity of Synthesized Compounds 1−3, 4a−4p, and 5a−5p.

- El-Sayed, M. A. A., et al. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)

- Kumar, D., et al. (2022). IC50 of the most active compounds. To calculate half maximal inhibitory concentration...

- Spasov, A. A., et al. (2002). [Pharmacokinetics of benzimidazole derivatives]. Voprosy meditsinskoi khimii, 48(3), 233–258.

- El-Gamal, M. I., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22699–22720.

- Graveel, C. R., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2100.

- Al-Warhi, T., et al. (2024). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300587.

- Kumar, S., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Journal of Biomolecular Structure and Dynamics, 1–16.

- Al-Ostath, A., et al. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Journal of Molecular Structure, 1292, 136153.

- Brishty, S. R., et al. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Pharmacology, 12, 762807.

- Abbasov, V., et al. (2023). In-silico ADMET analysis of imidazole derivatives to screen new drug like carriers.

- Kumar, A., et al. (2021). Potential Anticancer Agents From Benzimidazole Derivatives. Natural Volatiles and Essential Oils, 8(6), 4109-4120.

- Roy, A., et al. (2017). A novel benzimidazole derivative, MBIC inhibits tumor growth and promotes apoptosis via activation of ROS-dependent JNK signaling pathway in hepatocellular... Oncotarget, 8(11), 17799–17811.

- Kumar, A., et al. (2023). Absorption, distribution, metabolism and excretion (ADME) descriptors...